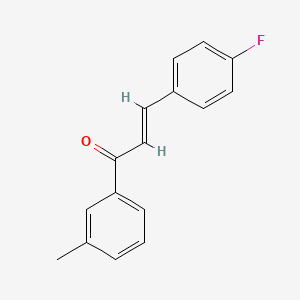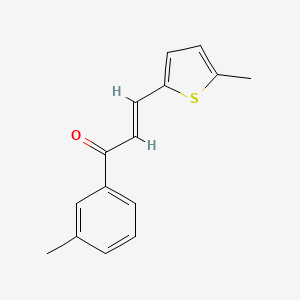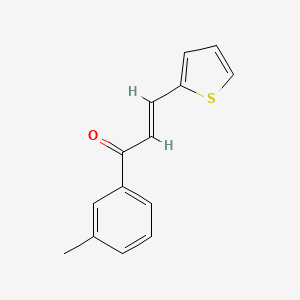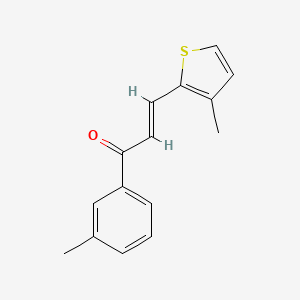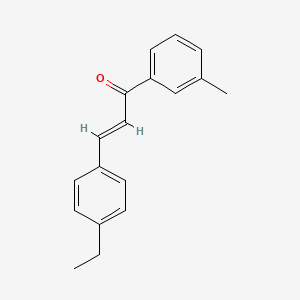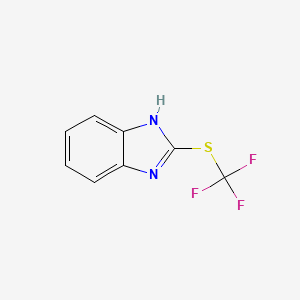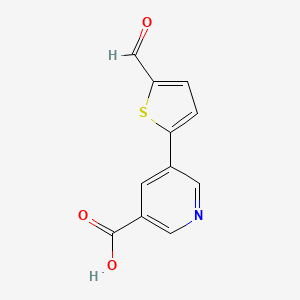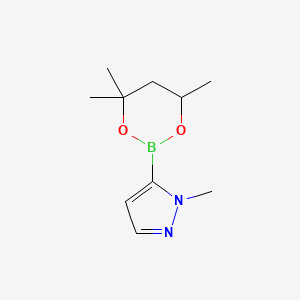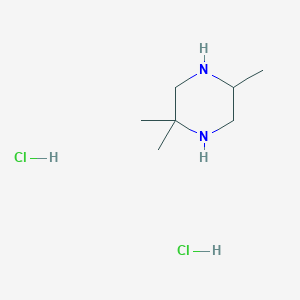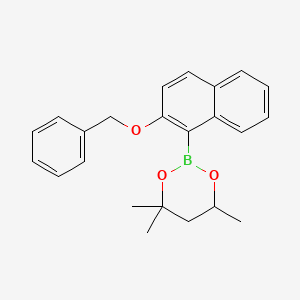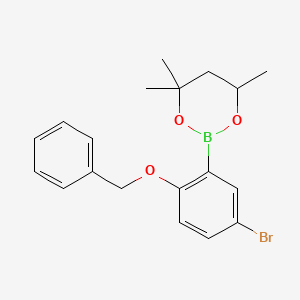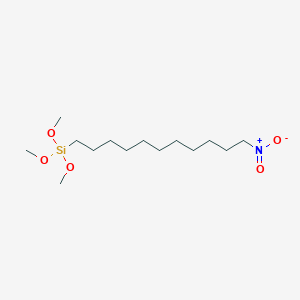
11-Nitroundecyltrimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Nitroundecyltrimethoxysilane is an organosilicon compound with the chemical formula C14H31NO5Si and a molecular weight of 321.49 g/mol . This compound is characterized by the presence of a nitro group attached to an undecyl chain, which is further bonded to a trimethoxysilane group. It is used in various applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 11-Nitroundecyltrimethoxysilane typically involves the reaction of undecyltrimethoxysilane with a nitrating agent. One common method involves the nitration of undecyltrimethoxysilane using concentrated nitric acid under controlled conditions to introduce the nitro group . The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully monitored to prevent decomposition of the reactants.
Analyse Chemischer Reaktionen
11-Nitroundecyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through reactions with nucleophiles.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
11-Nitroundecyltrimethoxysilane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It is employed in the modification of surfaces for biological assays and cell culture studies.
Wirkmechanismus
The mechanism of action of 11-Nitroundecyltrimethoxysilane involves its ability to form stable covalent bonds with various substrates. The trimethoxysilane group can undergo hydrolysis to form silanol groups, which can then react with hydroxyl groups on surfaces to form strong Si-O-Si bonds. This property makes it useful in surface modification and adhesion applications .
Vergleich Mit ähnlichen Verbindungen
11-Nitroundecyltrimethoxysilane can be compared with other similar compounds such as:
(3-Aminopropyl)triethoxysilane: This compound has an amino group instead of a nitro group and is commonly used in silanization processes.
11-Nitroundecyltriethoxysilane: Similar to this compound but with ethoxy groups instead of methoxy groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a nitro group and trimethoxysilane group, which provides distinct chemical properties and reactivity compared to other organosilicon compounds.
Eigenschaften
IUPAC Name |
trimethoxy(11-nitroundecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO5Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-15(16)17/h4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUIWVYRUTGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC[N+](=O)[O-])(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(2-methoxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B6323490.png)

